molecular formula C19H18N2O B1613644 2-Cyano-2'-pyrrolidinomethyl benzophenone CAS No. 898774-20-4

2-Cyano-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1613644
CAS No.: 898774-20-4
M. Wt: 290.4 g/mol
InChI Key: IJBBLFJXOWXCGO-UHFFFAOYSA-N
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Description

2-Cyano-2’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H18N2O It is characterized by the presence of a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Derivative: The starting material, benzophenone, undergoes a nucleophilic substitution reaction with a suitable cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.

    Introduction of Pyrrolidinomethyl Group: The intermediate product is then reacted with pyrrolidine in the presence of a base, such as sodium hydride, to form the final compound.

Industrial Production Methods: On an industrial scale, the synthesis of 2-Cyano-2’-pyrrolidinomethyl benzophenone may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyrrolidinomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Oxidized benzophenone derivatives.

    Reduction: Amino-substituted benzophenone derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Cyano-2’-pyrrolidinomethyl benzophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the pyrrolidinomethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

    2-Cyano-2’-methyl benzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical and biological properties.

    2-Cyano-2’-ethyl benzophenone: Similar structure but with an ethyl group instead of a pyrrolidinomethyl group, affecting its reactivity and applications.

Uniqueness: 2-Cyano-2’-pyrrolidinomethyl benzophenone is unique due to the presence of both the cyano and pyrrolidinomethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of 2-Cyano-2’-pyrrolidinomethyl benzophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-15-7-1-3-9-17(15)19(22)18-10-4-2-8-16(18)14-21-11-5-6-12-21/h1-4,7-10H,5-6,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBBLFJXOWXCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643636
Record name 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-20-4
Record name 2-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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